1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,4-dichlorobenzyl)oxime
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Overview
Description
1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,4-dichlorobenzyl)oxime is a synthetic organic compound with the molecular formula C21H23Cl2NO It is characterized by the presence of a cyclopropyl group attached to an ethanone moiety, which is further linked to an oxime group substituted with a 2,4-dichlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,4-dichlorobenzyl)oxime typically involves multiple steps:
Formation of the Cyclopropyl Ketone: The initial step involves the formation of the cyclopropyl ketone intermediate. This can be achieved through the reaction of 4-isopropylphenylmagnesium bromide with cyclopropanone under controlled conditions.
Oxime Formation: The cyclopropyl ketone is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the corresponding oxime.
Substitution with 2,4-Dichlorobenzyl Group: The final step involves the substitution of the oxime with 2,4-dichlorobenzyl chloride in the presence of a suitable base like potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,4-dichlorobenzyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted oximes or amides.
Scientific Research Applications
1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,4-dichlorobenzyl)oxime has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the cyclopropyl and dichlorobenzyl groups may interact with hydrophobic regions of proteins, affecting their activity and stability.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,6-dichlorobenzyl)oxime
- 1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,4-dichlorophenyl)oxime
Uniqueness
1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,4-dichlorobenzyl)oxime is unique due to the specific substitution pattern on the benzyl group, which can influence its chemical reactivity and biological activity. The presence of the 2,4-dichlorobenzyl group may enhance its stability and interaction with biological targets compared to similar compounds with different substitution patterns.
Properties
IUPAC Name |
(E)-N-[(2,4-dichlorophenyl)methoxy]-1-[2-(4-propan-2-ylphenyl)cyclopropyl]ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2NO/c1-13(2)15-4-6-16(7-5-15)20-11-19(20)14(3)24-25-12-17-8-9-18(22)10-21(17)23/h4-10,13,19-20H,11-12H2,1-3H3/b24-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJQOSOOQQJMDY-ZVHZXABRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC2C(=NOCC3=C(C=C(C=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C2CC2/C(=N/OCC3=C(C=C(C=C3)Cl)Cl)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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